Cas no 1004192-78-2 (1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine)

1-(2,4-Dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative with potential applications in agrochemical and pharmaceutical research. Its structure incorporates a dichlorophenoxy moiety, which may contribute to herbicidal or pesticidal activity, and a substituted pyrazole core known for its versatility in bioactive compounds. The compound's distinct functional groups—amine and dichlorophenoxy—suggest reactivity suitable for further derivatization or direct use in specialized formulations. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in synthetic workflows. Researchers may explore its efficacy in targeted applications, leveraging its molecular framework for developing novel active agents.
1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine structure
1004192-78-2 structure
Product Name:1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
CAS No:1004192-78-2
MF:C12H13Cl2N3O
MW:286.157120466232
MDL:MFCD04967674
CID:3058359
PubChem ID:7017258
Update Time:2025-05-22

1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
    • AKOS B016612
    • ART-CHEM-BB B016612
    • 1-(2,4-DICHLORO-PHENOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YLAMINE
    • 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
    • AKOS000306273
    • 1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
    • 1-(2,4-DICHLOROPHENOXYMETHYL)-3,5-DIMETHYLPYRAZOL-4-AMINE
    • BBL039790
    • STK349337
    • CS-0240575
    • EN300-229122
    • 1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
    • EQB19278
    • 1-(2,4-Dichloro-phenoxymethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine
    • 1004192-78-2
    • MDL: MFCD04967674
    • Inchi: 1S/C12H13Cl2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3
    • InChI Key: NAGXUZAMLNFPEN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCN1C(C)=C(C(C)=N1)N)Cl

Computed Properties

  • Exact Mass: 285.0435674Da
  • Monoisotopic Mass: 285.0435674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 53.1Ų

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Additional information on 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine

1-(2,4-Dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine: A Comprehensive Overview

The compound 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine, with the CAS number 1004192-78-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The molecule consists of a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms, substituted with a 3,5-dimethyl group and a 2,4-dichlorophenoxy methyl group. This combination of functional groups imparts the compound with distinctive chemical properties and biological activities.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable scaffold in drug design. The substitution pattern in 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine further enhances its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored the potential of this compound as an inhibitor of certain enzyme systems and as a modulator of cellular signaling pathways.

The synthesis of 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of substituents at specific positions to achieve the desired functionality. The use of advanced catalysts and reaction conditions has enabled chemists to optimize the yield and purity of this compound.

In terms of biological activity, this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines and modulate immune responses makes it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, recent research has explored its role in cancer biology, where it has demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells.

The environmental impact of 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine is another area of interest for researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These findings are crucial for ensuring that the compound can be safely used in pharmaceutical applications without posing risks to ecosystems.

In conclusion, 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine, CAS number 100419278, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable tool in drug discovery and development.

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